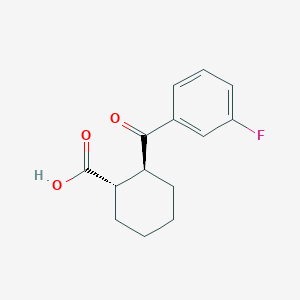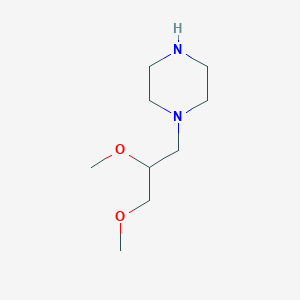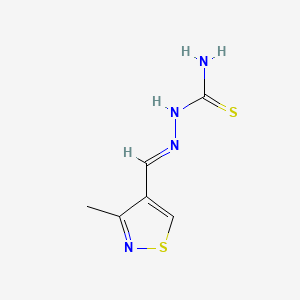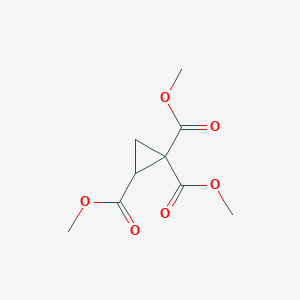
3,7,11-Trimethyl-5-dodecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
3,7,11-Trimethyl-5-dodecanol can be synthesized through chemical and catalytic hydrogenation methods . In chemical synthesis, it is typically obtained by the oxidation of fatty alcohols or the reduction of corresponding aldehydes . Catalytic hydrogenation involves the use of elemental hydrogen or hydrogen gas in the presence of suitable catalysts to hydrogenate the corresponding fatty alcohol .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
3,7,11-Trimethyl-5-dodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products:
The major products formed from these reactions include corresponding aldehydes, carboxylic acids, and substituted derivatives .
Applications De Recherche Scientifique
3,7,11-Trimethyl-5-dodecanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyl-5-dodecanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound targets lipid bilayers and interferes with essential cellular processes, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
- 3,7,11-Trimethyl-1-dodecanol
- 3,7,11-Trimethyl-3-dodecanol
- Hexahydronerolidol
Comparison:
3,7,11-Trimethyl-5-dodecanol is unique due to its specific substitution pattern and its ability to undergo a variety of chemical reactions. Compared to similar compounds, it exhibits distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
30221-43-3 |
|---|---|
Formule moléculaire |
C15H32O |
Poids moléculaire |
228.41 g/mol |
Nom IUPAC |
3,7,11-trimethyldodecan-5-ol |
InChI |
InChI=1S/C15H32O/c1-6-13(4)10-15(16)11-14(5)9-7-8-12(2)3/h12-16H,6-11H2,1-5H3 |
Clé InChI |
URAKZVNVPAFDIT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(CC(C)CCCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


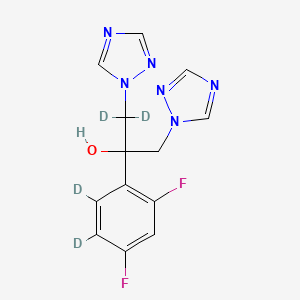
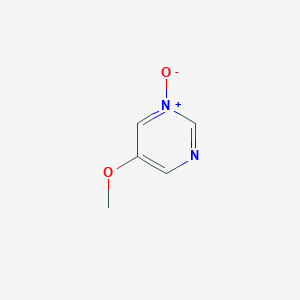
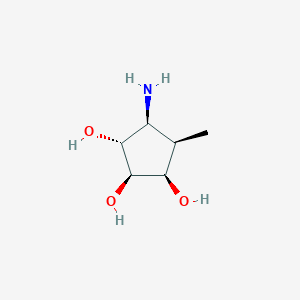
![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate](/img/structure/B13820479.png)
![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)

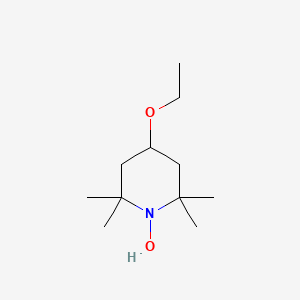
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)

